
BOC-L-Fenilglicinol
Descripción general
Descripción
(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate (TBPC) is an organocarbamate compound that has been widely studied in recent years due to its potential applications in the fields of medicine and biochemistry. TBPC is a synthetic compound that is composed of tert-butyl and hydroxy groups, along with a phenyl ring. This compound has a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. TBPC has also been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and other substances.
Aplicaciones Científicas De Investigación
Fabricación Farmacéutica
El fenilglicinol quiral, que incluye BOC-L-Fenilglicinol, es un compuesto químico muy importante en la fabricación farmacéutica . Se utiliza a menudo como un bloque de construcción clave para la síntesis de muchos productos farmacéuticos .
Síntesis de Agentes Neurotróficos
Los fenilglicinoles enantioméricamente puros, incluyendo this compound, se utilizan en la síntesis de agentes neurotróficos . Estos agentes se utilizan para apoyar el crecimiento, la supervivencia y la diferenciación de las neuronas en desarrollo y maduras.
Síntesis de Agonistas del Receptor h5-HT1D
This compound se utiliza en la síntesis de agonistas del receptor h5-HT1D . Estos agonistas se utilizan en el tratamiento de la migraña y otros tipos de dolores de cabeza.
Síntesis de Agentes Antimíticos
This compound se utiliza en la síntesis de agentes antimíticos . Estos agentes inhiben la mitosis (división celular) y se utilizan en el tratamiento del cáncer para detener la proliferación de las células cancerosas.
Síntesis de Inhibidores de Quinasa Activada por P21 (PAK4)
This compound se utiliza en la síntesis de inhibidores de quinasas activadas por p21 (PAK4) . Estos inhibidores se utilizan en el tratamiento del cáncer, ya que PAK4 juega un papel crucial en el crecimiento y la propagación de las células cancerosas.
Síntesis de Péptidos
This compound se utiliza en la síntesis de péptidos . Los péptidos tienen una amplia gama de aplicaciones en medicina, incluyendo como hormonas, neurotransmisores y como fármacos farmacéuticos.
Sistemas de Cascada Biocatalítica
This compound se utiliza en sistemas de cascada biocatalítica . Estos sistemas utilizan una serie de reacciones biocatalíticas para convertir materiales de base biológica en compuestos quirales de alto valor agregado .
Síntesis de Compuestos Quirales
This compound se utiliza en la síntesis de compuestos quirales<a aria-label="1: " data-citationid="0c07a2a6-16c3-ff21-7a41-f2f42e3b0c01-36" h="ID=SERP,5017.1" href="https://bioresourcesbioprocessing.
Mecanismo De Acción
BOC-L-Phenylglycinol, also known as (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate or (S)-(+)-2-(Boc-amino)-2-phenylethanol, is a compound with a variety of potential applications in the field of organic synthesis, pharmaceuticals, agrochemicals, and dye fields .
Target of Action
It’s known that this compound is used as a starting material for the enantioselective synthesis of piperidine-containing alkaloids . These alkaloids have a wide range of biological activities and can interact with various targets in the body.
Mode of Action
It’s known that the compound is used in the synthesis of other compounds, where it likely interacts with its targets through chemical reactions .
Biochemical Pathways
BOC-L-Phenylglycinol is involved in the synthesis of phenylglycinol-derived oxazolopiperidone lactams . These lactams are used as starting materials for the enantioselective synthesis of piperidine-containing alkaloids . The exact biochemical pathways affected by these compounds can vary widely depending on the specific alkaloid synthesized.
Pharmacokinetics
Its physical and chemical properties, such as its melting point (1410 to 1470 °C), boiling point (3894±350 °C at 760 mmHg), and insolubility in water , may influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of BOC-L-Phenylglycinol’s action are likely dependent on the specific compounds it is used to synthesize. For example, when used to synthesize piperidine-containing alkaloids, the resulting compounds can have a wide range of biological activities .
Action Environment
The action, efficacy, and stability of BOC-L-Phenylglycinol can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at room temperature . Furthermore, its efficacy and action can be influenced by the pH and the presence of other compounds in the reaction environment.
Propiedades
IUPAC Name |
tert-butyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDIOGYTZBKRGI-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426848 | |
| Record name | tert-Butyl [(1S)-2-hydroxy-1-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117049-14-6 | |
| Record name | (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117049146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl [(1S)-2-hydroxy-1-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-[(N-tert-Butoxycarbonyl)amino]-2-phenylethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4CBC55RQN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
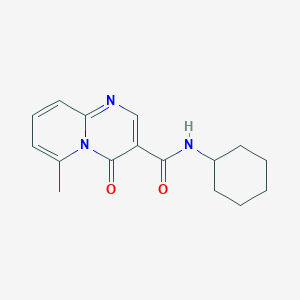
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)
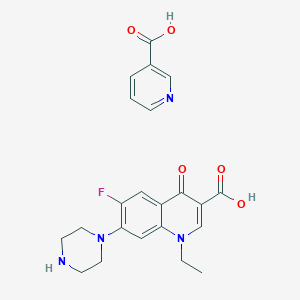



![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)

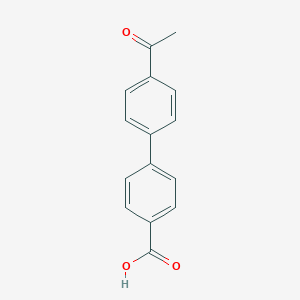
![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)
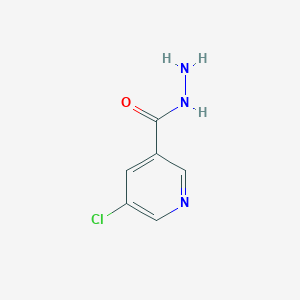
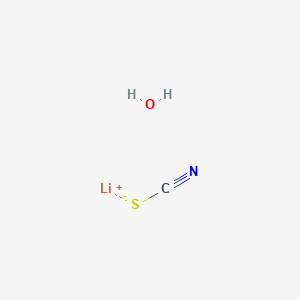
![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)
